

Biological activity of 2-(Trifluoromethyl)thiazole-4-carbaldehyde derivatives

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiazole-4-carbaldehyde

Cat. No.: B165297

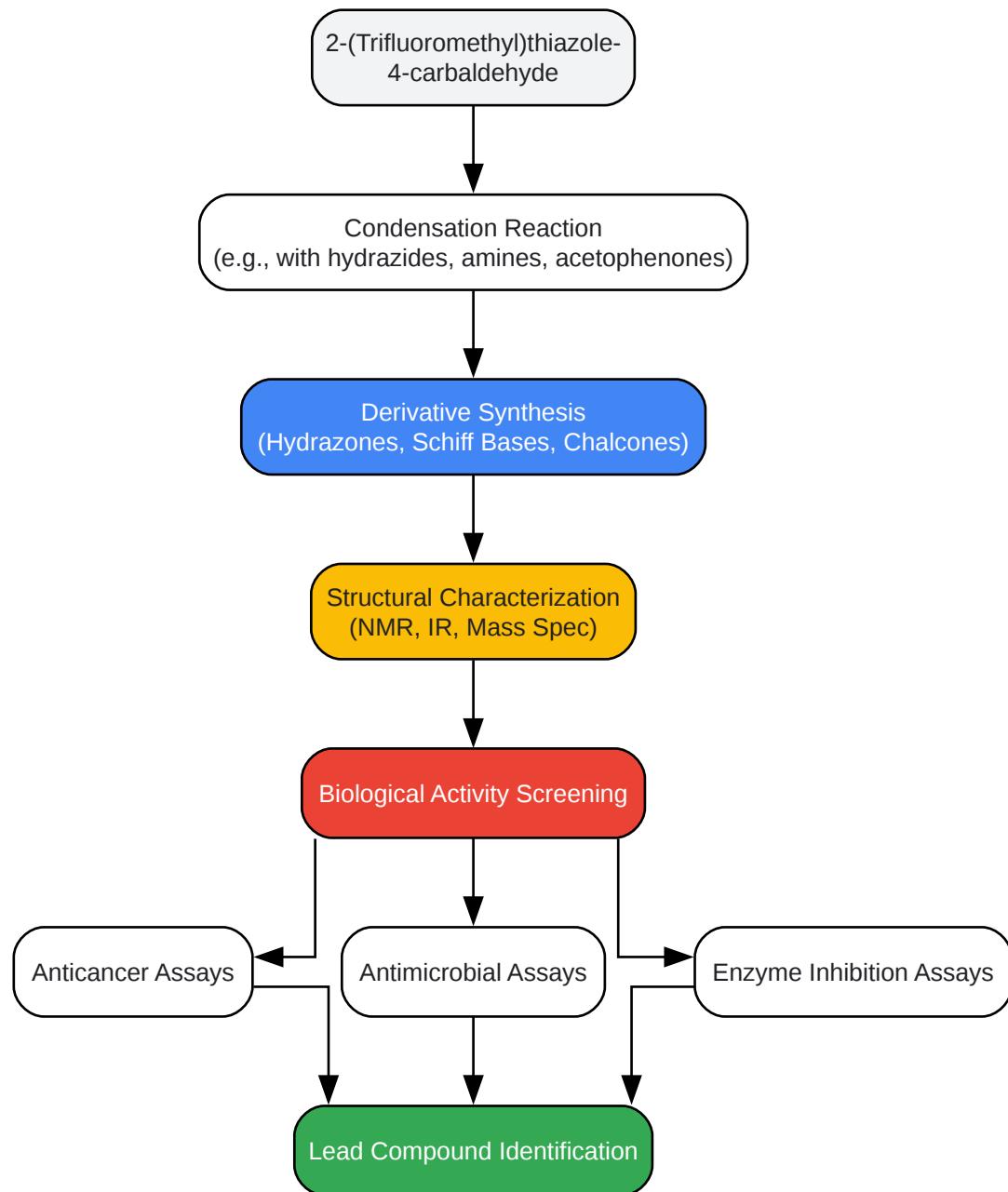
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A Comparative Guide to the Biological Activity of **2-(Trifluoromethyl)thiazole-4-carbaldehyde** Derivatives

The **2-(trifluoromethyl)thiazole-4-carbaldehyde** scaffold is a key building block in medicinal chemistry, offering a versatile starting point for the synthesis of a diverse range of derivatives with significant biological potential. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of the resulting compounds. This guide provides a comparative overview of the biological activities of various derivatives synthesized from this core structure, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is targeted towards researchers, scientists, and drug development professionals.

Overview of Synthetic Pathways

Derivatives of **2-(trifluoromethyl)thiazole-4-carbaldehyde** are typically synthesized through condensation reactions involving the aldehyde group. The general workflow for the synthesis and biological evaluation of these derivatives is outlined below.



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Caption: General workflow for the synthesis and evaluation of **2-(Trifluoromethyl)thiazole-4-carbaldehyde** derivatives.

Anticancer Activity

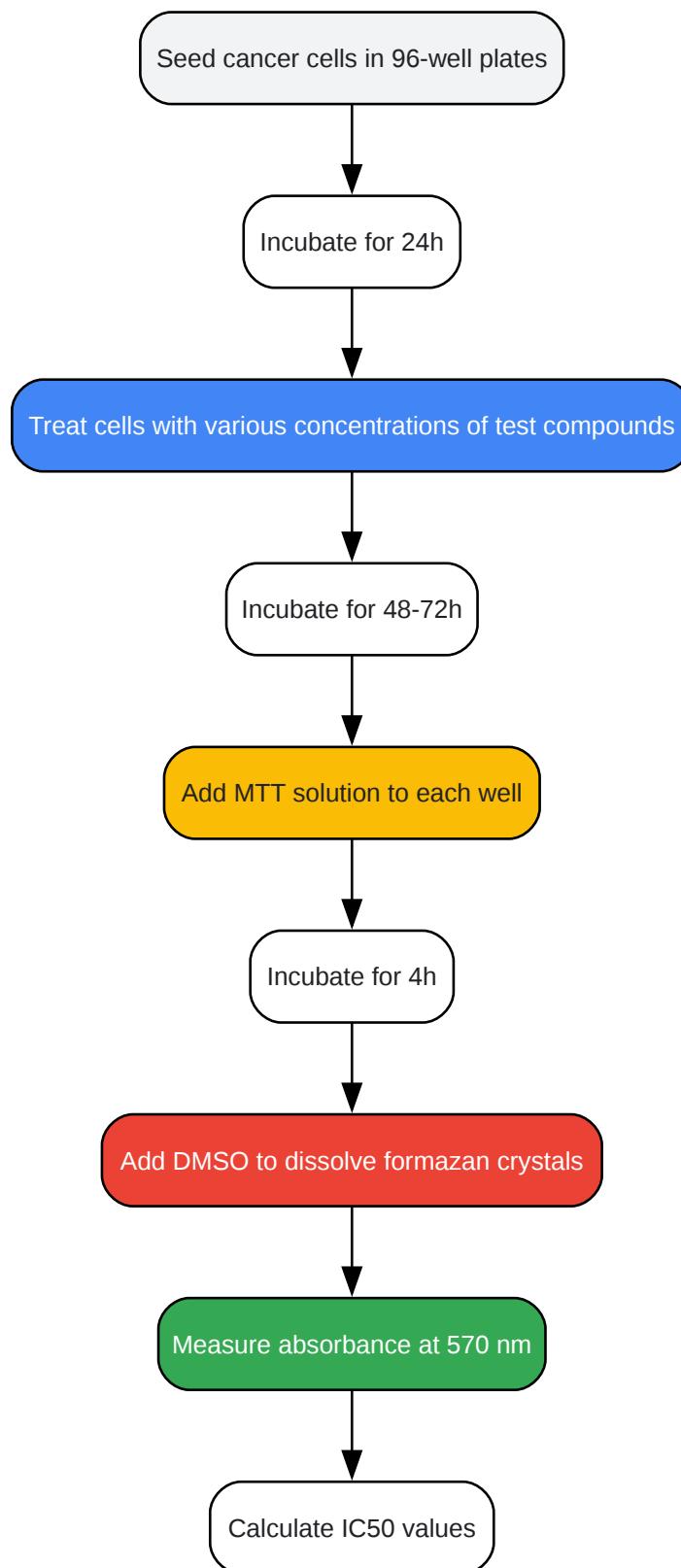
Schiff base and chalcone derivatives of trifluoromethyl-thiazoles have demonstrated notable anticancer activities against various cancer cell lines.

Comparison of Anticancer Activity of Thiazole Derivatives

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
Thiazole-Carboxamide	2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative	A-549, Bel7402, HCT-8	Not specified (48% inhibition at 5 μg/mL)	[1]
Thiazolo[4,5-d]pyrimidine	7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione	A375, C32, DU145, MCF-7/WT	Not specified (strongest cytotoxic effect)	[4]
Thiazole Schiff Base	Zn(II) complex of Schiff base from salicylaldehyde and 2-amino-4-phenyl-5-methyl thiazole	HepG2, MCF7, A549, HCT116	(80%, 70%, 61%, 64% inhibition respectively)	[5]
Thiazole-Chalcone Hybrid	2-Thiazolyl based chalcone	Not specified	6.86 ± 1	[6]

Experimental Protocol: MTT Assay for Anticancer Activity

The *in vitro* cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity

Hydrazone derivatives of trifluoromethyl-thiazoles have shown promising antimicrobial activity against a range of bacterial and fungal strains.

Comparison of Antimicrobial Activity of Thiazole-Hydrazone Derivatives

Compound	Bacterial Strain	Zone of Inhibition (mm)	Fungal Strain	Zone of Inhibition (mm)	Reference
4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazone derivative 3	S. enteritidis	> Gentamicin	C. albicans	Moderate	[2]
4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazone derivative 4	S. enteritidis	> Gentamicin	C. albicans	Moderate	[2]
4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazone derivative 12	S. enteritidis	> Gentamicin	C. albicans	Moderate	[2]
4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazone derivative 13	S. enteritidis	> Gentamicin	C. albicans	Moderate	[2]

Hydrazone- bridged thiazole- pyrrole derivative	S. aureus, E. faecalis	Good activity (MIC)	Not specified	Not specified	[7]
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Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is often determined using the agar diffusion technique.

- Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight.
- Preparation of Agar Plates: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are poured into sterile Petri dishes.
- Inoculation: The microbial inoculum is uniformly spread over the surface of the agar plates.
- Application of Compounds: Sterile paper discs impregnated with the test compounds (at a specific concentration) are placed on the agar surface.
- Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
- Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.[2]

Enzyme Inhibition Activity

Fluorinated hydrazinylthiazole derivatives have been investigated for their potential as enzyme inhibitors, particularly against α -amylase, which is relevant for diabetes management.

Comparison of α -Amylase Inhibition by Fluorinated Hydrazinylthiazole Derivatives

Compound	IC50 (mg/mL)	Standard (Acarbose) IC50 (µM)	Reference
4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole (3d)	0.394 ± 0.003	5.55 ± 0.06	[8]
Compound 3i (trifluoromethyl at position 3)	0.393 ± 0.002	5.55 ± 0.06	[8]
Compound 3k (trifluoromethyl at position 2)	0.396 ± 0.002	5.55 ± 0.06	[8]

Experimental Protocol: α -Amylase Inhibition Assay

The α -amylase inhibitory activity can be assessed by measuring the amount of maltose produced.

- Preparation of Solutions: Prepare solutions of the enzyme (α -amylase), substrate (starch), and test compounds.
- Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specific time.
- Initiation of Reaction: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.
- Termination of Reaction: The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.
- Color Development: The mixture is heated to develop a color, which is proportional to the amount of reducing sugar (maltose) formed.

- Measurement: The absorbance is measured at 540 nm.
- Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Conclusion

Derivatives of **2-(trifluoromethyl)thiazole-4-carbaldehyde** represent a promising class of compounds with a wide spectrum of biological activities. The trifluoromethyl group plays a crucial role in enhancing the potency of these derivatives. Hydrazones have shown significant antimicrobial properties, while Schiff bases and chalcones have demonstrated potent anticancer activity. Furthermore, certain fluorinated derivatives exhibit enzyme inhibitory potential. The synthetic accessibility of this scaffold and the diverse biological activities of its derivatives make it an attractive area for further research and development in the quest for new therapeutic agents. Future studies should focus on elucidating the specific mechanisms of action and structure-activity relationships to design more potent and selective drug candidates.

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